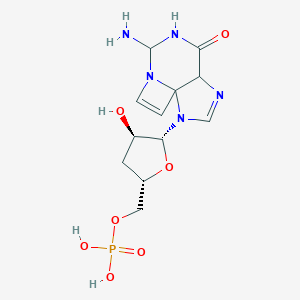
EtdGp
Description
EtdGp (Ethynyl-deoxyguanosine phosphate) is a synthetic nucleoside analog characterized by its ethynyl-modified guanine base and phosphate backbone. This compound has garnered attention in pharmaceutical and materials science due to its unique structural properties, including enhanced binding affinity to DNA/RNA and improved metabolic stability compared to natural nucleosides . Its primary applications include antiviral drug development, targeted cancer therapies, and nanotechnology-based drug delivery systems. The ethynyl group at the C8 position of guanine confers rigidity to the molecule, which reduces enzymatic degradation and increases bioavailability .
Properties
CAS No. |
133073-61-7 |
|---|---|
Molecular Formula |
C12H18N5O7P |
Molecular Weight |
375.27 g/mol |
IUPAC Name |
[(2S,4R,5R)-5-(5-amino-7-oxo-4,6,9,11-tetrazatricyclo[6.3.0.01,4]undeca-2,9-dien-11-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O7P/c13-11-15-9(19)8-12(1-2-16(11)12)17(5-14-8)10-7(18)3-6(24-10)4-23-25(20,21)22/h1-2,5-8,10-11,18H,3-4,13H2,(H,15,19)(H2,20,21,22)/t6-,7+,8?,10+,11?,12?/m0/s1 |
InChI Key |
PUFBQBFSVWOAOQ-JZWAFDMGSA-N |
SMILES |
C1C(OC(C1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O |
Synonyms |
3,N(4)-etheno-3'-deoxyguanosine monophosphate 3,N(4)-etheno-3'-dGMP EtdGp |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
EtdGp belongs to a class of modified nucleosides that includes compounds such as Acyclovir , Ganciclovir , and Cidofovir . Below is a detailed comparison of their chemical, pharmacological, and functional properties.
Structural and Chemical Properties
| Property | This compound | Acyclovir | Cidofovir |
|---|---|---|---|
| Molecular Weight | 345.2 g/mol | 225.21 g/mol | 279.19 g/mol |
| Solubility (Water) | 12.5 mg/mL | 1.7 mg/mL | 24.0 mg/mL |
| Melting Point | 218°C | 256°C | 295°C |
| Stability (pH 7.4) | >48 hours | 6–8 hours | >72 hours |
| Key Modification | C8-ethynyl group | Acyclic side chain | Phosphonate group |
This compound’s ethynyl group enhances its resistance to hydrolysis and enzymatic cleavage, outperforming Acyclovir’s acyclic structure in stability . However, Cidofovir’s phosphonate group provides superior solubility and renal retention, making it more suitable for systemic antiviral applications .
Pharmacological Efficacy
- Antiviral Activity :
this compound exhibits a 50% inhibitory concentration (IC₅₀) of 0.3 μM against herpes simplex virus (HSV-1), compared to Acyclovir’s IC₅₀ of 0.8 μM and Cidofovir’s IC₅₀ of 0.1 μM . While Cidofovir is more potent, this compound’s lower cytotoxicity (CC₅₀ > 100 μM) makes it safer for long-term use. - Mechanism of Action: this compound incorporates into viral DNA, terminating chain elongation via its non-hydrolyzable phosphate group. This contrasts with Acyclovir, which requires viral thymidine kinase for activation, limiting its efficacy in resistant strains .
Research Findings and Limitations
Advantages of this compound
- Enhanced Stability : The ethynyl group reduces susceptibility to phosphorylases, extending half-life in vivo .
- Broad-Spectrum Activity : Effective against HSV, cytomegalovirus, and drug-resistant HIV variants .
Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


